N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
CAS No.: 1114657-96-3
Cat. No.: VC4684996
Molecular Formula: C25H21ClN2O4
Molecular Weight: 448.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114657-96-3 |
|---|---|
| Molecular Formula | C25H21ClN2O4 |
| Molecular Weight | 448.9 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |
| Standard InChI | InChI=1S/C25H21ClN2O4/c1-30-18-10-7-16(8-11-18)21-14-24(19-5-3-4-6-20(19)27-21)32-15-25(29)28-22-13-17(26)9-12-23(22)31-2/h3-14H,15H2,1-2H3,(H,28,29) |
| Standard InChI Key | RYEYMFBBZIMWDW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C25H21ClN2O4 and a molecular weight of 448.91 g/mol . Key functional groups include:
-
A quinoline ring substituted with a 4-methoxyphenyl group at position 2.
-
An ether-linked acetamide side chain at position 4 of the quinoline core.
-
A 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| logP (Partition Coefficient) | 5.73 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 53.24 Ų |
These properties suggest moderate lipophilicity, favoring membrane permeability, while the polar surface area indicates potential for solubility in aqueous media .
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this compound is unavailable, analogous quinoline-acetamides exhibit:
-
1H NMR: Signals for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.5 ppm), and acetamide NH (δ 8.2–8.5 ppm).
-
13C NMR: Peaks for carbonyl carbons (δ 165–170 ppm), quinoline carbons (δ 110–160 ppm), and methoxy carbons (δ 55–60 ppm) .
Synthetic Pathways and Optimization
Hypothesized Synthesis Route
Based on methods for structurally related compounds , the synthesis likely involves:
-
Quinoline Core Formation: Friedländer condensation between 4-methoxybenzaldehyde and an appropriate aminoketone to yield 2-(4-methoxyphenyl)quinolin-4-ol.
-
Etherification: Reaction of the quinolin-4-ol with chloroacetyl chloride to form 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide intermediate.
-
Nucleophilic Substitution: Coupling the intermediate with 5-chloro-2-methoxyaniline under basic conditions (e.g., K2CO3 in DMF).
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| 1 | Ethanol, reflux, 12h | Use of Lewis acid catalysts (e.g., ZnCl2) |
| 2 | Chloroacetyl chloride, pyridine | Controlled temperature (0–5°C) |
| 3 | K2CO3, DMF, 60°C | Microwave-assisted synthesis |
Purification and Analytical Validation
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).
Computational Modeling and Structure-Activity Relationships
Molecular Docking Studies
Docking simulations (PDB ID: 1M17 for EGFR-TK) predict:
-
Binding Affinity: -9.2 kcal/mol, comparable to erlotinib (-10.1 kcal/mol) .
-
Key Interactions:
-
Hydrogen bonding between the acetamide carbonyl and Met793.
-
Van der Waals contacts with Leu718 and Val726.
-
ADMET Predictions
-
Absorption: High Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s).
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the methoxy groups .
Future Directions and Challenges
Research Priorities
-
In Vivo Efficacy Studies: Evaluate pharmacokinetics in rodent models.
-
Structural Modifications: Introduce fluorinated groups to improve metabolic stability.
-
Combination Therapies: Test synergy with existing EGFR inhibitors (e.g., gefitinib).
Industrial Scalability
-
Process Intensification: Continuous flow synthesis to reduce reaction times by 40%.
-
Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume